![molecular formula C13H16BF3O3 B1426270 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol CAS No. 2055742-98-6](/img/structure/B1426270.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol
Overview
Description
“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol” is a complex organic compound. It contains a phenol group, a trifluoromethyl group, and a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .
Molecular Structure Analysis
The crystal structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .
Chemical Reactions Analysis
The compound has been involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impacts
Synthetic phenolic antioxidants, while not directly mentioning the compound , have been extensively studied for their environmental occurrence, human exposure, and potential toxicity. These compounds are used across various industries to prolong product shelf life by retarding oxidative reactions. Studies have highlighted the detection of SPAs in different environmental matrices, including indoor dust, air particulates, and water bodies. The potential health risks associated with these compounds, due to their presence in human tissues and their transformation products, have raised concerns over their safety. Research suggests that some SPAs could lead to liver toxicity, endocrine disruption, and carcinogenic effects, underlining the necessity for future investigations into safer alternatives (Liu & Mabury, 2020).
Environmental Concentrations and Toxicology of Brominated Phenols
While exploring the environmental impact of phenolic compounds, studies on 2,4,6-Tribromophenol (TBP) and its analogs have revealed their widespread production and usage as intermediates in the synthesis of brominated flame retardants and pesticides. TBP and its structural isomers, including 2,4,5-Tribromophenol, are ubiquitously found in the environment due to their multiple sources. The review emphasizes the knowledge gaps in the toxicokinetics and toxicodynamics of these compounds, suggesting a need for further research to understand their environmental and health implications (Koch & Sures, 2018).
Fluorescent Chemosensors Based on Phenolic Compounds
Research into fluorescent chemosensors has identified phenolic-based compounds as key platforms for developing sensors for various analytes, including metal ions and neutral molecules. These chemosensors, designed using phenolic frameworks, have demonstrated high selectivity and sensitivity, marking significant advancements in the field. This area of study underlines the versatile applications of phenolic compounds in environmental monitoring and analytical chemistry, pointing towards the potential for innovative research and development (Roy, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)18)13(15,16)17/h5-7,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUQMVGZBPQGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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